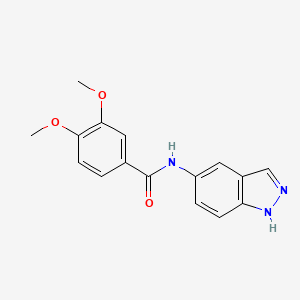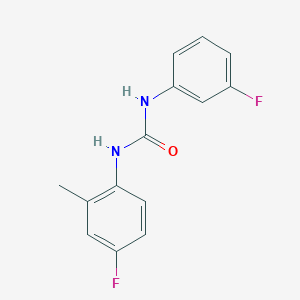![molecular formula C9H10O4P+ B5328087 [3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)
[3-(ethoxycarbonyl)phenyl]phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Ethoxycarbonyl)phenyl]phosphinic acid: is an organic compound characterized by the presence of a phosphinic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(ethoxycarbonyl)phenyl]phosphinic acid typically involves the reaction of a suitable phosphinic acid derivative with an ethoxycarbonyl-substituted benzene. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial use.
化学反应分析
Types of Reactions: [3-(Ethoxycarbonyl)phenyl]phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to a phosphine or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphines.
科学研究应用
Chemistry: In chemistry, [3-(ethoxycarbonyl)phenyl]phosphinic acid is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a range of chemical transformations, making it valuable for developing new compounds and materials.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving phosphinic acids. Its structural similarity to natural phosphates and phosphonates makes it a useful tool for probing biological systems.
Medicine: In medicine, this compound has potential applications as a drug precursor or active pharmaceutical ingredient. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry: In industrial applications, this compound can be used as a catalyst or additive in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing and material science.
作用机制
The mechanism by which [3-(ethoxycarbonyl)phenyl]phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The phosphinic acid group can mimic the behavior of natural phosphates, allowing it to bind to active sites and modulate biological activity. This interaction can influence various biochemical pathways and processes, leading to the desired effects.
相似化合物的比较
- [3-(Methoxycarbonyl)phenyl]phosphinic acid
- [3-(Propoxycarbonyl)phenyl]phosphinic acid
- [3-(Butoxycarbonyl)phenyl]phosphinic acid
Comparison: Compared to these similar compounds, [3-(ethoxycarbonyl)phenyl]phosphinic acid is unique due to its specific ethoxycarbonyl substitution. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets. The ethoxycarbonyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications.
属性
IUPAC Name |
(3-ethoxycarbonylphenyl)-hydroxy-oxophosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O4P/c1-2-13-9(10)7-4-3-5-8(6-7)14(11)12/h3-6H,2H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBANHJYJGUNTL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[P+](=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-diethyl-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5328005.png)
![8-[(6-methyl-2-pyridinyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5328016.png)
![1-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5328034.png)
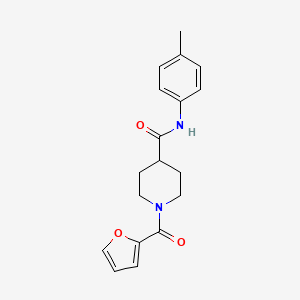
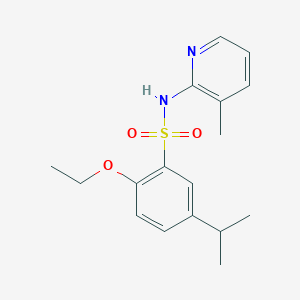
![2-[[3-[(4-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B5328055.png)
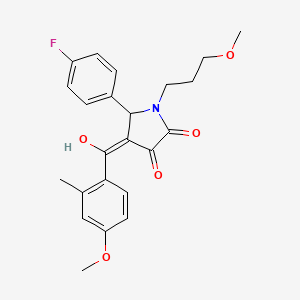
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5328069.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5328076.png)
![(5E)-5-[[3-[3-(3-methoxyphenoxy)propoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5328081.png)
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)
